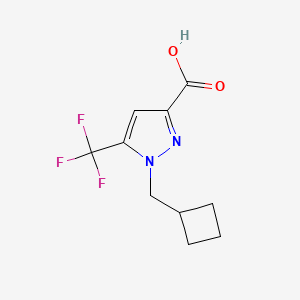

1-(Cyclobutylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Cyclobutylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H11F3N2O2 and its molecular weight is 248.205. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Trifluoromethyl-containing compounds are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

Trifluoromethyl groups are known to participate in various reactions involving carbon-centered radical intermediates .

Biochemical Pathways

Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials .

Result of Action

The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals have been studied, providing helpful physical chemical data for mechanistic studies on trifluoromethylation reactions .

Action Environment

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Actividad Biológica

1-(Cyclobutylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, also known by its chemical formula C10H11F3N2O2 and CAS number 2197062-02-3, is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Research indicates that compounds in the pyrazole class, including this compound, may interact with various biological targets, including ion channels and enzymes. One notable mechanism involves the inhibition of transient receptor potential channels (TRPC), which play crucial roles in calcium signaling pathways within cells .

Table 1: Biological Targets and Mechanisms

| Target | Mechanism of Action | Reference |

|---|---|---|

| TRPC Channels | Inhibition of calcium influx | |

| NFAT | Suppression of nuclear factor activation |

Biological Activity

The biological activity of this compound has been explored in various studies. It has demonstrated potential in modulating cellular responses related to inflammation and hypertrophy.

Case Studies

-

Cardiomyocyte Hypertrophy :

A study investigated the effects of pyrazole derivatives on cardiomyocytes, revealing that the compound effectively inhibited hypertrophic responses mediated by calcium signaling pathways. This suggests a protective role against cardiac hypertrophy . -

Inflammatory Responses :

Another research effort focused on the anti-inflammatory properties of pyrazole compounds. The findings indicated that these compounds could reduce pro-inflammatory cytokine production, highlighting their potential therapeutic applications in inflammatory diseases .

Toxicological Profile

The safety and toxicity profile of this compound remains under investigation. Current data suggest that it is not classified as acutely toxic and shows no significant irritant properties in preliminary assessments .

Table 2: Toxicological Information

Análisis De Reacciones Químicas

Amidation Reactions

The carboxylic acid group undergoes amidation with primary and secondary amines to form bioactive derivatives. For example:

-

Reaction with methylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) yields 1-(cyclobutylmethyl)-N-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide .

-

Coupling with arylhydrazines produces hydrazide derivatives, which are intermediates for cyclization reactions .

Conditions :

-

Solvent: Dichloromethane or tetrahydrofuran

-

Catalyst: DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Temperature: 0–25°C

Esterification

The carboxylic acid is esterified with alcohols under acidic or coupling conditions:

-

Reaction with ethanol in the presence of sulfuric acid produces ethyl 1-(cyclobutylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate .

-

Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable esterification with sterically hindered alcohols .

Typical Parameters :

| Parameter | Value |

|---|---|

| Solvent | Toluene or ethanol |

| Acid Catalyst | H<sub>2</sub>SO<sub>4</sub> (5–10 mol%) |

| Temperature | Reflux (80–110°C) |

| Yield | 70–92% |

Functionalization via Lithiation

The pyrazole ring undergoes regioselective lithiation at the 4-position (adjacent to the trifluoromethyl group), enabling the introduction of electrophiles:

-

Lithiation with n-butyllithium at −78°C, followed by quenching with aldehydes or ketones, generates secondary or tertiary alcohols .

-

Reaction with iodine or bromine provides 4-halo derivatives for cross-coupling reactions .

Key Observations :

-

The trifluoromethyl group directs metallation to the 4-position due to its electron-withdrawing effect .

-

Yields for halogenation: 65–80% (bromine) and 75–85% (iodine) .

Bromination at the Pyrazole Ring

Electrophilic bromination occurs selectively at the 4-position using N-bromosuccinimide (NBS):

-

Reaction in carbon tetrachloride under radical initiation (AIBN) yields 4-bromo-1-(cyclobutylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid .

Conditions :

-

Solvent: CCl<sub>4</sub>

-

Initiator: Azobisisobutyronitrile (AIBN, 1 mol%)

-

Temperature: 60–80°C

Reduction of the Carboxylic Acid Group

The carboxylic acid is reduced to a primary alcohol using borane-THF complex:

Reaction Setup :

-

Solvent: Tetrahydrofuran

-

Reducing Agent: BH<sub>3</sub>·THF (2 equiv)

-

Temperature: 0°C to room temperature

Decarboxylation

Thermal decarboxylation under acidic conditions removes the carboxylic acid group:

-

Heating in quinoline with a copper catalyst produces 1-(cyclobutylmethyl)-5-(trifluoromethyl)-1H-pyrazole .

Parameters :

| Condition | Detail |

|---|---|

| Catalyst | Cu powder (10 mol%) |

| Temperature | 150–180°C |

| Yield | 50–65% |

Salt Formation

The carboxylic acid forms salts with inorganic and organic bases:

Applications :

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

-

Reaction with thiosemicarbazide forms pyrazolo[3,4-d]thiazole derivatives under acidic conditions .

-

Cyclocondensation with urea yields pyrazolo[3,4-e] diazepine-4,7-diones .

Cross-Coupling Reactions

The 4-bromo derivative participates in palladium-catalyzed couplings:

Catalytic System :

Propiedades

IUPAC Name |

1-(cyclobutylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c11-10(12,13)8-4-7(9(16)17)14-15(8)5-6-2-1-3-6/h4,6H,1-3,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSZGBXPEZWQOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C(=CC(=N2)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.